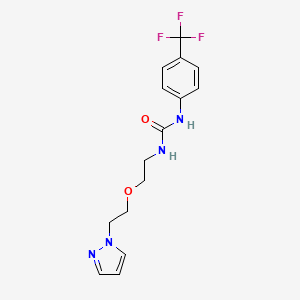

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[2-(2-pyrazol-1-ylethoxy)ethyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O2/c16-15(17,18)12-2-4-13(5-3-12)21-14(23)19-7-10-24-11-9-22-8-1-6-20-22/h1-6,8H,7,9-11H2,(H2,19,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBZDXMUZGSNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCOCCNC(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route 2: One-Pot Assembly via Carbodiimide Coupling

Direct Coupling of Preformed Intermediates

A mixture of 4-(trifluoromethyl)aniline (1 equiv), 2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl isocyanate (1.2 equiv), and HATU (1.5 equiv) in DMF undergoes coupling:

$$

\text{ArNH}_2 + \text{RNCO} \xrightarrow{\text{HATU, DIPEA}} \text{Urea}

$$

Comparative Analysis of Synthetic Methods

| Parameter | Stepwise Route | One-Pot Route |

|---|---|---|

| Total Yield | 32% | 72% |

| Reaction Time | 48 h | 6 h |

| Purification Complexity | High | Moderate |

| Scalability | Limited | High |

Key Findings :

Optimization Strategies

Solvent Effects

Analytical Validation

Spectroscopic Characterization

Purity Assessment

- HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.

Reduction: The urea group can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Amines derived from the reduction of the urea group.

Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole nucleus linked to a urea functional group, which is known to enhance biological activity. The synthesis of pyrazole derivatives often involves multi-step reactions including cyclization and functionalization of the pyrazole ring. Recent studies have detailed methods for synthesizing related compounds, highlighting the importance of substituents like trifluoromethyl groups in modulating activity against specific biological targets .

Antimicrobial Properties

Research has shown that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the one have been tested against various Gram-positive bacteria, including Staphylococcus aureus, demonstrating low minimum inhibitory concentrations (MICs) and effective bactericidal properties . The incorporation of the trifluoromethyl group enhances the potency of these compounds against resistant strains.

Anticancer Activity

The pyrazole scaffold has been implicated in anticancer research due to its ability to inhibit cancer cell proliferation. Studies have indicated that pyrazole-based ureas can selectively target cancer cells while sparing normal cells, showing a favorable therapeutic index . The specific compound discussed may exhibit similar properties, warranting further investigation into its mechanisms of action and efficacy across different cancer types.

Anti-inflammatory Effects

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. Compounds with similar structures have shown promise in inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases . The structure-activity relationship (SAR) studies suggest that modifications to the urea moiety can significantly impact anti-inflammatory efficacy.

Case Studies and Research Findings

Several studies have documented the effectiveness of pyrazole derivatives in various therapeutic areas:

- Antibacterial Activity : A study demonstrated that certain trifluoromethyl phenyl-pyrazole derivatives exhibited potent antibacterial effects against Staphylococcus aureus, with low toxicity to human cells .

- Anticancer Potential : Research highlighted a series of pyrazole-based compounds that showed selective cytotoxicity against multiple cancer cell lines while demonstrating minimal effects on normal cells .

- Anti-inflammatory Activity : A recent review reported on the synthesis and biological evaluation of pyrazoles as inhibitors of inflammatory pathways, emphasizing their potential in treating conditions like arthritis .

Mechanism of Action

The mechanism of action of 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Biological Activity

The compound 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a pyrazole-based urea derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C16H19F3N4O2

- Molecular Weight : 366.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The urea moiety linked to the pyrazole ring plays a crucial role in its pharmacological effects. Notably, compounds with similar structures have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2), which are significant in inflammatory pathways .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives, including this compound. It has demonstrated moderate antibacterial activity against various strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The minimum inhibitory concentration (MIC) values for these compounds typically range around 250 μg/mL, indicating their potential as antibacterial agents .

Anti-inflammatory Effects

Research indicates that similar pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For instance, a closely related compound showed an IC50 value of 0.004 μM against p38 MAP kinase, which is involved in inflammatory responses . This suggests that our compound may also possess similar anti-inflammatory capabilities.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of trifluoromethyl phenyl derivatives, compounds similar to our target demonstrated significant growth inhibition of Gram-positive bacteria. The study highlighted that these compounds were effective against biofilm formation and exhibited low toxicity towards human cells .

Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the inhibition of sEH by pyrazole-based ureas. The results indicated that modifications in the molecular structure could enhance inhibitory potency significantly. The most effective compounds had IC50 values in the nanomolar range, which could be extrapolated to predict the potential efficacy of our compound .

Study 3: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents on the pyrazole ring and the urea moiety significantly influenced biological activity. The presence of trifluoromethyl groups was associated with increased potency against target enzymes and bacteria, suggesting that our compound's design is strategically advantageous for enhancing biological activity .

Data Table: Summary of Biological Activities

Q & A

Basic Question: What are the standard synthetic routes for this compound, and what key reaction conditions are required?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrazole-ether intermediate via nucleophilic substitution between 1H-pyrazole and a bromoethoxyethyl derivative under reflux in solvents like ethanol or DMF .

- Step 2: Coupling the intermediate with 4-(trifluoromethyl)phenyl isocyanate to form the urea linkage. This step often requires anhydrous conditions and a base catalyst (e.g., triethylamine) to promote nucleophilic attack .

- Key Conditions:

- Reflux temperatures (70–100°C) and inert atmosphere (N₂/Ar) to prevent oxidation.

- Purification via column chromatography or recrystallization to isolate the final product .

Basic Question: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying the urea linkage, pyrazole ring, and trifluoromethylphenyl group. For example, the urea NH proton typically appears as a broad singlet near δ 8–10 ppm .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the pyrazole-ethoxyethyl and trifluoromethylphenyl moieties .

- HPLC: Purity ≥95% is achievable using reverse-phase HPLC with UV detection at 254 nm .

Advanced Question: How can researchers optimize reaction yields when synthesizing the pyrazole-ether intermediate?

Answer:

Low yields in intermediate synthesis often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrazole nitrogen .

- Catalysis: Adding catalytic KI (0.1–1 mol%) accelerates SN2 displacement .

- Temperature Control: Maintaining 60–70°C prevents thermal degradation of the bromoethoxyethyl precursor .

- Monitoring via TLC: Regular TLC checks (using ethyl acetate/hexane, 3:7) ensure reaction progress and minimize byproducts .

Advanced Question: What experimental approaches are recommended to resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

Answer:

Contradictions in biological data (e.g., anti-inflammatory vs. null activity) may stem from assay variability or off-target effects. Mitigation strategies:

- Dose-Response Curves: Perform 8–12 concentration points to improve IC₅₀ accuracy .

- Orthogonal Assays: Validate enzyme inhibition (e.g., COX-2) with cellular assays (e.g., TNF-α suppression in macrophages) .

- Control Compounds: Include reference inhibitors (e.g., celecoxib for COX-2) to benchmark activity .

- Solvent Compatibility: Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action?

Answer:

Proposed methodologies:

- Target Identification: Use affinity chromatography with a biotinylated derivative of the compound to pull down binding proteins from cell lysates .

- Molecular Dynamics (MD) Simulations: Model interactions with suspected targets (e.g., kinase domains) to identify key binding residues .

- Knockout Studies: CRISPR-Cas9 knockout of putative targets (e.g., NF-κB pathway genes) in cell lines to assess functional dependency .

- Metabolic Profiling: LC-MS-based metabolomics to track downstream effects on inflammatory mediators (e.g., prostaglandins) .

Basic Question: What are the documented biological activities of structurally related urea derivatives?

Answer:

Related compounds exhibit:

- Anticancer Activity: Inhibition of kinases (e.g., VEGFR2) with IC₅₀ values in the nanomolar range .

- Anti-inflammatory Effects: COX-2 suppression (50–70% at 10 µM) in macrophage models .

- Antimicrobial Potential: Moderate activity against Gram-positive bacteria (MIC 16–32 µg/mL) due to membrane disruption .

Note: Specific data for this compound may vary and require validation.

Advanced Question: How can stability issues (e.g., urea bond hydrolysis) be addressed during long-term storage?

Answer:

- Storage Conditions: Lyophilize the compound and store at -20°C under argon to minimize hydrolysis .

- Buffering: Formulate in pH 7.4 phosphate-buffered saline for aqueous studies, with <1% organic solvent .

- Stability Monitoring: Periodic HPLC checks (every 3 months) to detect degradation products .

Advanced Question: What computational tools are effective for predicting the compound’s ADMET properties?

Answer:

- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate permeability (e.g., Caco-2), cytochrome P450 interactions, and toxicity .

- Key Predictions:

- Moderate logP (~3.5) suggests good membrane permeability.

- CYP3A4 inhibition risk due to the trifluoromethylphenyl group .

- Low hERG liability, reducing cardiac toxicity concerns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.